

Comparative Analysis of 3,4,5-Tricaffeoylquinic Acid from Diverse Botanical Sources

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Compound of Interest

Compound Name: *3,4,5-Tricaffeoylquinic acid*

Cat. No.: B1664588

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A comprehensive guide for researchers and drug development professionals on the comparative yields, biological activities, and underlying signaling pathways of **3,4,5-Tricaffeoylquinic acid** (TCQA) derived from various plant species.

3,4,5-Tricaffeoylquinic acid (TCQA), a potent polyphenolic compound, has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-wrinkle properties. This guide provides a comparative analysis of TCQA from several notable plant sources, presenting quantitative data on its abundance, detailed experimental protocols for its analysis, and visualizations of the key signaling pathways it modulates.

Data Presentation: Quantitative Comparison of TCQA Content

The concentration of **3,4,5-Tricaffeoylquinic acid** varies considerably among different plant species and even between different accessions of the same species. Sweet potato (*Ipomoea batatas*) leaves have been identified as a particularly rich source of this valuable compound. The following table summarizes the reported yields of TCQA from various plant sources.

Plant Source	Plant Part	TCQA Content (mg/100g Dry Weight)	Reference
Sweet Potato (<i>Ipomoea batatas</i>)	Leaves	76.0 - 193.22	[1]
Sweet Potato (<i>Ipomoea batatas</i>) - Mexican Accessions	Leaves	44.73 - 193.22	[1]
Aconitum koreanum	Roots	Present, but specific yield not quantified in cited studies.	[2]
<i>Nymphoides peltata</i>	Roots	Isolated as a constituent, but overall yield not specified.	[3]
Lonicera japonica (Honeysuckle)	Flower Buds	Isolated as a constituent; a derivative (methyl ester) was also identified.	[4][5][6]
Securidaca <i>longipedunculata</i>	Roots	23.8	[7]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of **3,4,5-Tricaffeoylquinic acid**.

This protocol is adapted from methods used for the extraction of TCQA from *Nymphoides peltata* roots and sweet potato leaves.[1][8]

- **Sample Preparation:** Air-dry the plant material (e.g., sweet potato leaves, *Nymphoides peltata* roots) at room temperature and grind into a fine powder.
- **Extraction:**

- Soak the powdered plant material in 100% methanol (or 95% ethanol).
- Perform ultrasonication for 90 minutes at room temperature. Repeat this step twice.
- Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
- Fractionation (Optional):
 - Suspend the crude extract in water.
 - Perform sequential liquid-liquid extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- Purification:
 - Subject the desired fraction (typically the more polar fractions like ethyl acetate or n-butanol) to column chromatography. Common stationary phases include silica gel, MCI gel CHP20P, or Sephadex LH-20.
 - Elute with a gradient of solvents (e.g., n-hexane:ethyl acetate or chloroform:methanol) to separate the compounds.
 - Collect the fractions and monitor using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Combine fractions containing TCQA and perform further purification using preparative HPLC to obtain the pure compound.

This protocol provides a general framework for the quantification of TCQA in plant extracts.[\[9\]](#) [\[10\]](#)[\[11\]](#)

- Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
- Mobile Phase:

- Solvent A: 0.1% Formic acid in water.
- Solvent B: Acetonitrile.
- Gradient Elution:
 - 0-5 min: 10% B
 - 5-20 min: 10-30% B
 - 20-25 min: 30-50% B
 - 25-30 min: 50-10% B
 - 30-35 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 330 nm.
- Injection Volume: 10 μ L.
- Standard Preparation: Prepare a stock solution of pure **3,4,5-Tricaffeoylquinic acid** in methanol. Create a series of dilutions to generate a calibration curve.
- Sample Preparation: Dissolve the dried plant extract in methanol, filter through a 0.45 μ m syringe filter, and inject into the HPLC system.
- Quantification: Identify the TCQA peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of TCQA using the calibration curve.

a) DPPH Radical Scavenging Assay[12][13][14][15]

- Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- In a 96-well plate, add 100 μ L of the sample solution (at various concentrations) to 100 μ L of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.

- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.
- The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

b) ABTS Radical Cation Scavenging Assay[12][13][14]

- Prepare the ABTS radical cation (ABTS^{•+}) solution by mixing a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.
- Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
- Dilute the ABTS^{•+} solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- In a 96-well plate, add 10 μL of the sample solution to 200 μL of the diluted ABTS^{•+} solution.
- Incubate for 6 minutes at room temperature.
- Measure the absorbance at 734 nm.
- Calculate the percentage of inhibition as described for the DPPH assay.

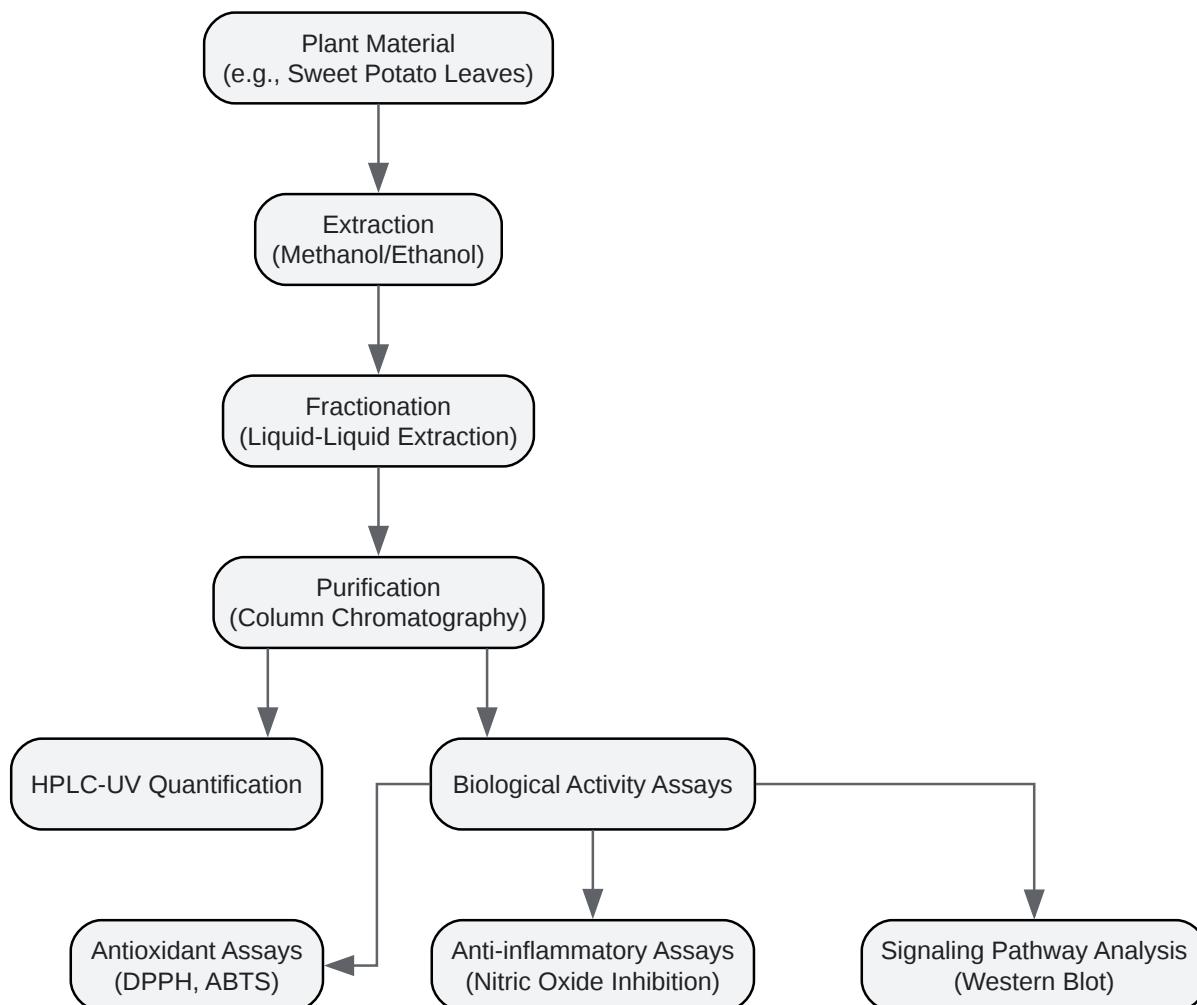
This assay is based on the quantification of nitrite, a stable product of NO, using the Griess reagent.[16][17][18][19][20]

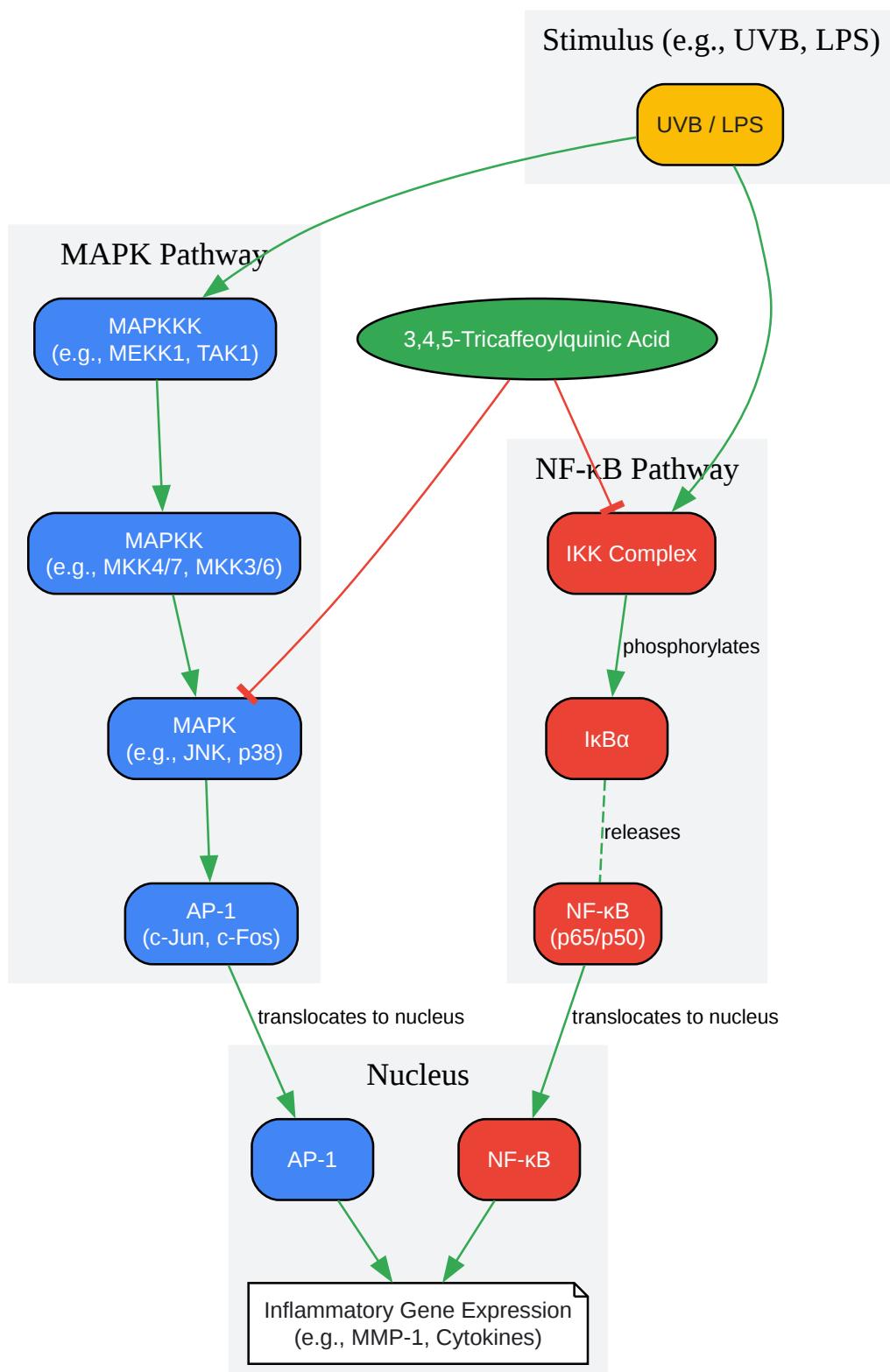
- Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.
- Treatment: Pre-treat the cells with various concentrations of the TCQA-containing extract or pure TCQA for 1 hour.

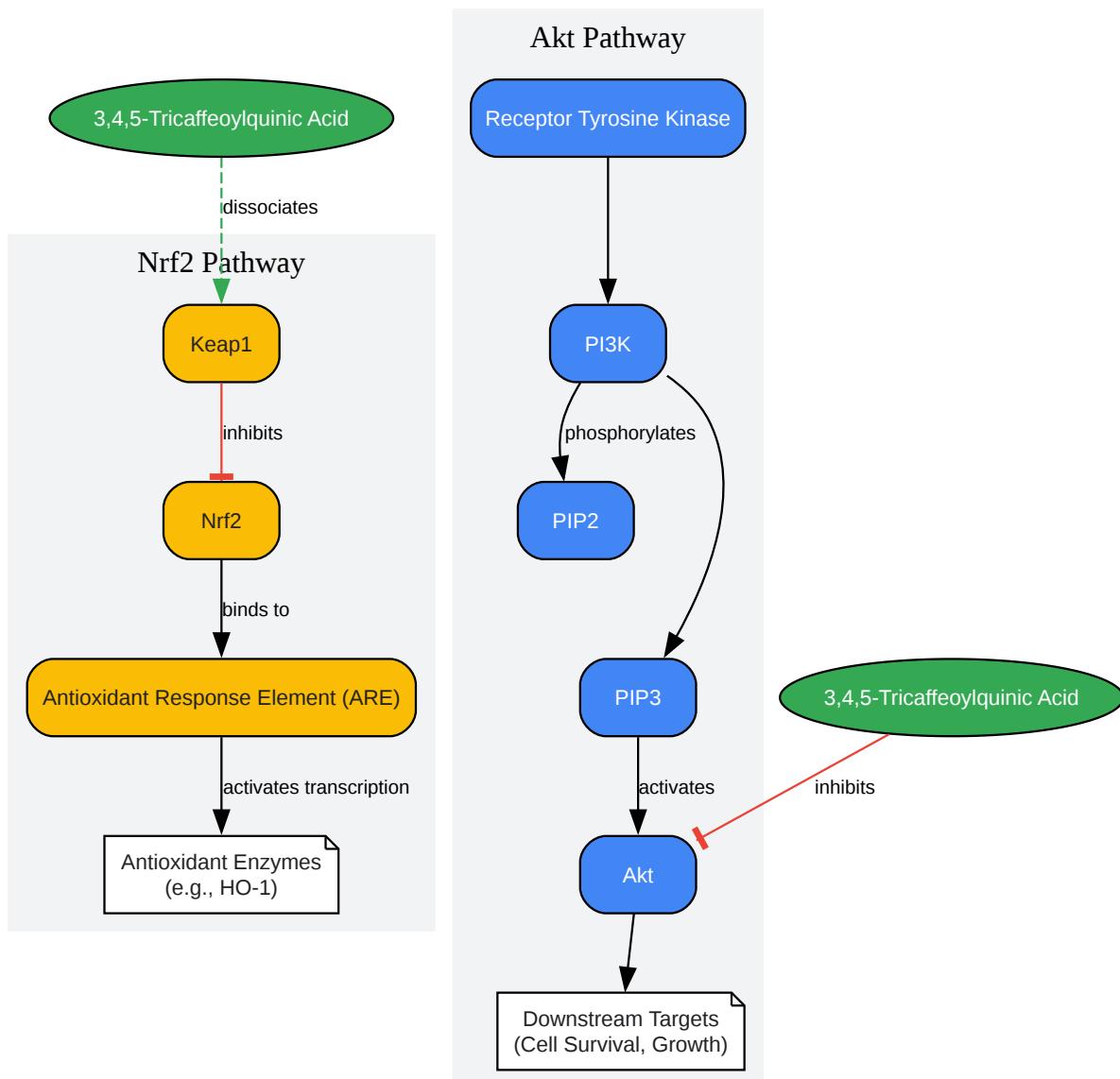
- Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium and incubate for 24 hours.
- Griess Reaction:
 - Collect 50 µL of the cell culture supernatant.
 - Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.
 - Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes in the dark.
- Measurement: Measure the absorbance at 540 nm.
- Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with sodium nitrite. The inhibition of NO production is calculated relative to the LPS-stimulated control.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The biological effects of **3,4,5-Tricaffeoylquinic acid** are mediated through its interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for TCQA analysis.







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